L-Tryptophan methyl ester, benzaldimine
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Description
L-Tryptophan methyl ester, benzaldimine is a derivative of L-Tryptophan . L-Tryptophan is a secondary metabolite derived from the shikimate pathway responsible for the synthesis of several alkaloids in some animals and plants . It participates in several biological functions and has a wide application in drug synthesis .
Synthesis Analysis
L-Tryptophan was used as a starting material for the synthesis of its methyl ester derivative . This compound was characterized by the NMR 1H e 13C, FTIR, TG–DTA, TG–DSC coupled to FTIR, and HPLC/MS techniques . The preliminary tests showed a formation of the tryptophan methyl ester as the main product .Molecular Structure Analysis
The molecular formula of L-Tryptophan, N-methyl-, methyl ester is C13H16N2O2 with a molecular weight of 232.2783 .Chemical Reactions Analysis
The thermal behavior of L-Tryptophan methyl ester showed significant changes when compared to its precursor . From the data obtained through thermoanalytical techniques, it was possible to determine a thermal decomposition mechanism for tryptophan methyl ester .Physical and Chemical Properties Analysis
L-Tryptophan methyl ester hydrochloride has an empirical formula of C12H14N2O2 · HCl and a molecular weight of 254.71 .Mechanism of Action
Properties
CAS No. |
67628-15-3 |
---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl (2S)-2-(benzylideneamino)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C19H18N2O2/c1-23-19(22)18(20-12-14-7-3-2-4-8-14)11-15-13-21-17-10-6-5-9-16(15)17/h2-10,12-13,18,21H,11H2,1H3/t18-/m0/s1 |
InChI Key |
LFMPJRXYSNSSJV-SFHVURJKSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3 |
SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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